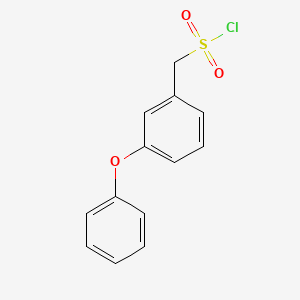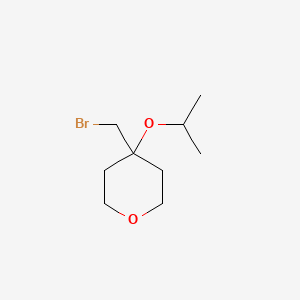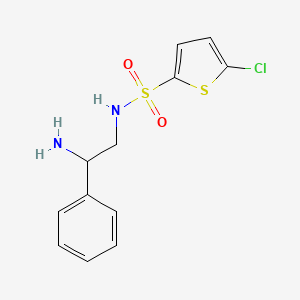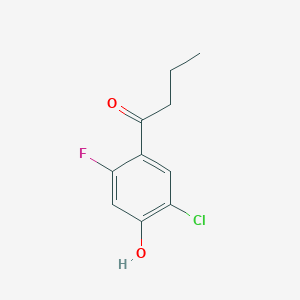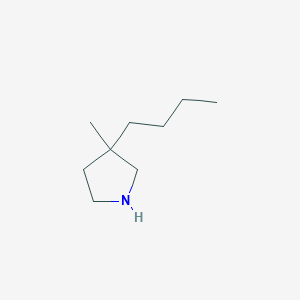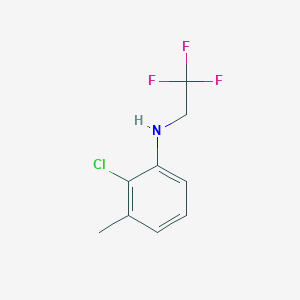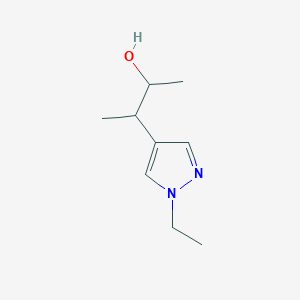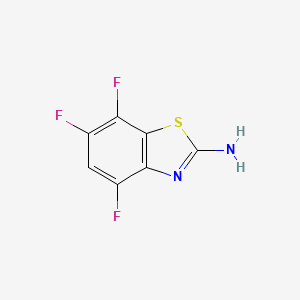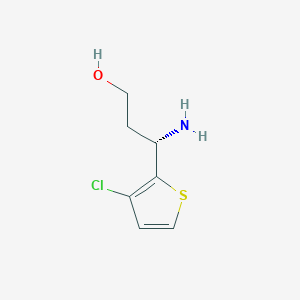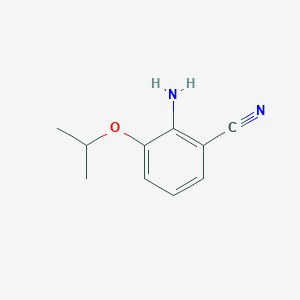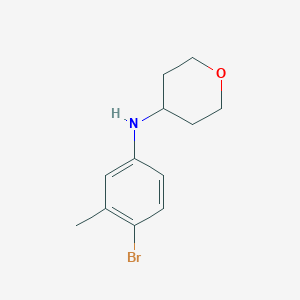
2-(5-Bromo-3-methylpyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromo-3-methylpyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a bromine atom and a methyl group, along with a thiazolidine-1,1-dione moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-methylpyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione typically involves multi-step reactions starting from commercially available precursors. One common method includes the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with various arylboronic acids in the presence of a palladium catalyst . This reaction is carried out under mild conditions, often in an inert atmosphere, to yield the desired pyridine derivatives.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The method involves the use of efficient catalysts and controlled reaction conditions to minimize by-products and maximize the output of the target compound. The process may also include steps for purification and isolation of the final product to meet industrial standards.
化学反応の分析
Types of Reactions
2-(5-Bromo-3-methylpyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are performed under basic or acidic conditions depending on the nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions result in the replacement of the bromine atom with the nucleophile, forming various substituted pyridine derivatives.
科学的研究の応用
2-(5-Bromo-3-methylpyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
作用機序
The mechanism of action of 2-(5-Bromo-3-methylpyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
2-(5-Bromo-3-methylpyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione can be compared with other similar compounds, such as:
N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide: This compound shares the pyridine ring with bromine and methyl substitutions but differs in the presence of a pivalamide group instead of the thiazolidine-1,1-dione moiety.
1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone:
The uniqueness of this compound lies in its combination of the pyridine ring with the thiazolidine-1,1-dione moiety, which provides distinct reactivity and potential for diverse applications.
特性
分子式 |
C9H11BrN2O2S |
|---|---|
分子量 |
291.17 g/mol |
IUPAC名 |
2-(5-bromo-3-methylpyridin-2-yl)-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C9H11BrN2O2S/c1-7-5-8(10)6-11-9(7)12-3-2-4-15(12,13)14/h5-6H,2-4H2,1H3 |
InChIキー |
DCOIPOWBJAVZKH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1N2CCCS2(=O)=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


